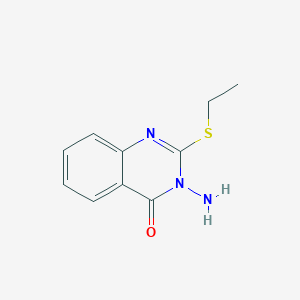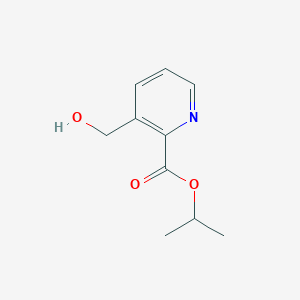
3-amino-2-(ethylthio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-(ethylthio)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group and an ethylthio group in the 3- and 2-positions, respectively, makes this compound particularly interesting for medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(ethylthio)quinazolin-4(3H)-one typically involves the nucleophilic substitution of a quinazolinone derivative. One common method starts with the preparation of 3-(2-bromoethylamino)-2-phenylquinazolin-4(3H)-one, which is then reacted with various amines to introduce the amino group at the 3-position . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under an ice bath followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-(ethylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: N-alkylated or N-acylated quinazolinones.
Applications De Recherche Scientifique
3-amino-2-(ethylthio)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-amino-2-(ethylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antiviral activity against tobacco mosaic virus is attributed to its binding to the viral coat protein, inhibiting the virus’s ability to infect host cells . In the case of its antihistaminic activity, the compound likely interacts with histamine H1 receptors, preventing histamine from exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-3-(2-substituted amino)ethylaminoquinazolin-4(3H)-ones: These compounds also exhibit antihistaminic activity and have been studied for their potential as non-sedative antihistamines.
Penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold: These compounds have shown significant antiviral activity against tobacco mosaic virus.
Uniqueness
3-amino-2-(ethylthio)quinazolin-4(3H)-one is unique due to the presence of both an amino group and an ethylthio group, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for medicinal chemistry research.
Propriétés
Numéro CAS |
158656-07-6 |
|---|---|
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
3-amino-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-2-15-10-12-8-6-4-3-5-7(8)9(14)13(10)11/h3-6H,2,11H2,1H3 |
Clé InChI |
JWCWNJGOFGBRPC-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=CC=CC=C2C(=O)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, ethyl ester](/img/structure/B8807655.png)
![Methyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8807657.png)

